molecular formula C21H32O6 B3038295 Ajugalide D CAS No. 853247-65-1

Ajugalide D

Cat. No.: B3038295
CAS No.: 853247-65-1
M. Wt: 380.5 g/mol
InChI Key: BDMPRXRGZXNSLR-KNRKMXSKSA-N
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Description

Methyl (4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate is a natural product found in Ajuga taiwanensis with data available.

Scientific Research Applications

To explore the broader context of research that might encompass the compound of interest, we can look into studies related to phthalates, furan derivatives, and their impacts or applications in various fields. Phthalates, for example, are a group of chemicals often used as plasticizers in PVC plastics and have been studied extensively for their environmental and health impacts. Furan derivatives, on the other hand, are organic compounds that can be derived from various sources, including lignocellulosic biomass, and have applications in the production of chemicals, fuels, and polymers.

Phthalates and Health Impacts

  • A study on prenatal exposure to phthalate esters showed associations with behavioral syndromes in children, suggesting that maternal exposure to certain phthalates could influence child neurodevelopment and behavior (Lien et al., 2014).

Furan Derivatives and Chemical Applications

  • Research on the valorization of sugars from lignocellulosic biomass into furan derivatives like 5-hydroxymethylfurfural (HMF) highlights the potential of these compounds in producing valuable chemicals and fuels from renewable sources (Esteban et al., 2020).

Mechanism of Action

Target of Action

It is known that ajuga species, from which ajugalide d is derived, have been used in traditional medicine for various conditions such as rheumatic fevers, dysentery, malaria, hypertension, diabetes, and gastrointestinal disorders

Mode of Action

Compounds from the ajuga genus have been reported to display antibacterial, antifungal, antiplasmodial, cytotoxic, antitumor promoting, vasoconstricting, insect molting inhibitory, insect antifeeding, and enzyme-inhibitory activities . The specific interactions of this compound with its targets that lead to these effects are yet to be elucidated.

Biochemical Pathways

It is known that ajuga species produce a variety of bioactive metabolites, including phytoecdysteroids, diterpenoids, and iridoids . These compounds can interact with various biochemical pathways, leading to a broad spectrum of biological and pharmacological actions .

Result of Action

It is known that compounds from the ajuga genus can exert a broad spectrum of biological and pharmacological actions, such as cytotoxic, anti-mitotic, antibacterial, cardiotonic, vasorelaxing, antifungal, antifeedant, and insect growth-inhibitions . The specific effects of this compound at the molecular and cellular level are yet to be elucidated.

Action Environment

It is known that ajuga species are mainly distributed throughout the temperate regions of asia, europe, australia, north america, and africa . The growth conditions and environmental factors in these regions could potentially influence the production and action of this compound.

Biochemical Analysis

Biochemical Properties

Ajugalide D plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to exhibit inhibitory effects on certain enzymes, which can influence various metabolic pathways. For instance, this compound interacts with enzymes involved in the biosynthesis of secondary metabolites, potentially altering their activity and leading to changes in the production of these compounds . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to alterations in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate . This inhibition can lead to a decrease in the production of certain metabolites and an increase in others, depending on the specific pathway involved. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the biosynthesis of secondary metabolites. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the synthesis of terpenoids, resulting in altered levels of these compounds in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its biological activity. For instance, binding to transport proteins can facilitate the movement of this compound across cellular membranes, while interactions with binding proteins can sequester it in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl (4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3/t12-,14?,15+,16-,17+,20+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMPRXRGZXNSLR-KNRKMXSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)CCCC2C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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